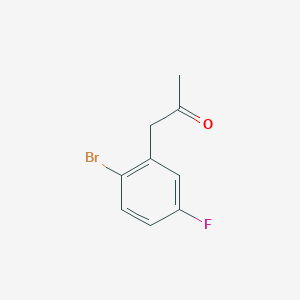

1-(2-Bromo-5-fluorophenyl)propan-2-one

Vue d'ensemble

Description

1-(2-Bromo-5-fluorophenyl)propan-2-one, also known as 2-bromo-5-fluorophenylpropionone, is an organofluorine compound used in a variety of scientific research applications. It is a colorless solid with a molar mass of 237.02 g/mol and a melting point of 142 °C. Its chemical formula is C8H7BrF and it is a derivative of phenylpropionone. It is soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate.

Applications De Recherche Scientifique

Neurotoxicity and Occupational Health Risks

- Occupational exposure to bromopropane compounds, such as 1-bromopropane (1-BP), has been associated with neurotoxicity in workers. This highlights the importance of understanding the health risks of related compounds and implementing control methods to limit exposure (MMWR, 2008) MMWR Morbidity and mortality weekly report.

Fluorescence and Sensing Applications

- A novel fluorophore has been developed for pH-controlled molecular switches, solvent polarity sensors, and selective quenching by Hg2+ ions. This demonstrates potential applications in molecular logic systems, utilizing the fluorescence characteristics of bromo-fluorophenyl compounds (Tetrahedron, 2008) Tetrahedron.

Carbon-Fluorine Bond Formation

- Research on ruthenium(II) complexes with bromo-fluorophenyl derivatives has shown efficient carbon-fluorine bond formation, paving the way for new synthetic methodologies in organofluorine chemistry (Helvetica Chimica Acta, 1999) Helvetica Chimica Acta.

Cellular Imaging and Metal Ion Sensing

- Coumarin-based probes with bromo-fluorophenyl components have been developed for high selectivity and affinity towards Cu(2+) ions in biological systems, facilitating cellular imaging and understanding of biological functions of metal ions (Journal of the American Chemical Society, 2009) Journal of the American Chemical Society.

Antimicrobial Activities

- Derivatives of 1,2,3-triazoles with bromo-fluorophenyl groups have shown potent antimicrobial activities against certain microorganisms, suggesting potential for novel antimicrobial research (Chinese Chemical Letters, 2012) Chinese Chemical Letters.

Cross-Coupling Reactions

- Nickel-catalyzed cross-coupling reactions of phenylmagnesium halides with fluoroazines and fluorodiazines, involving bromo-fluorophenyl components, demonstrate the versatility of these compounds in organic synthesis (The Journal of Organic Chemistry, 2002) The Journal of Organic Chemistry.

Propriétés

IUPAC Name |

1-(2-bromo-5-fluorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO/c1-6(12)4-7-5-8(11)2-3-9(7)10/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXAXUNTVGVLFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromo-5-fluorophenyl)propan-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

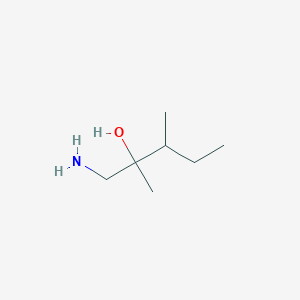

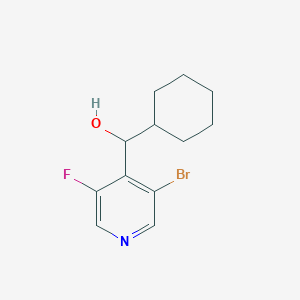

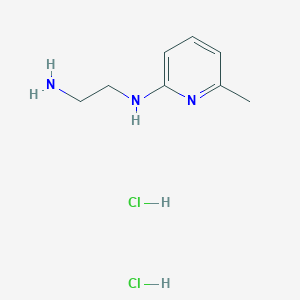

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(aminomethyl)-1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1525011.png)

![2-(Diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride](/img/structure/B1525024.png)

![Tert-butyl 4-[2-(furan-2-yl)-2-hydroxyethyl]piperazine-1-carboxylate](/img/structure/B1525027.png)

![1-[2-(Aminomethyl)-3-methylbutyl]-2,4-dichlorobenzene](/img/structure/B1525028.png)